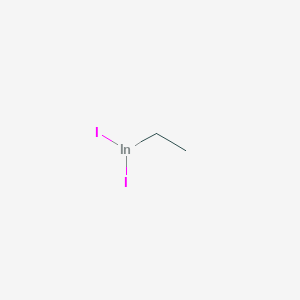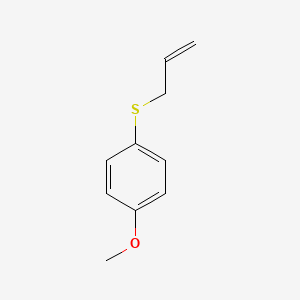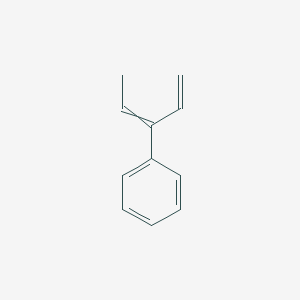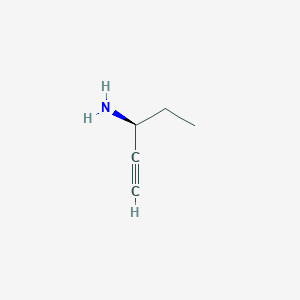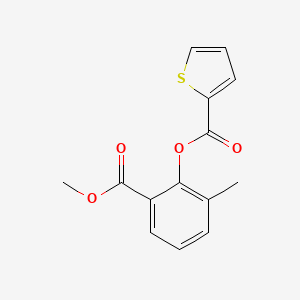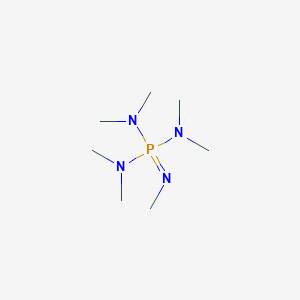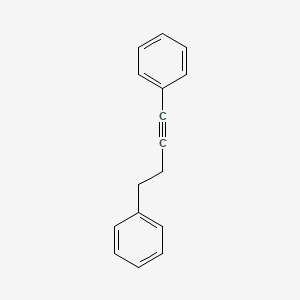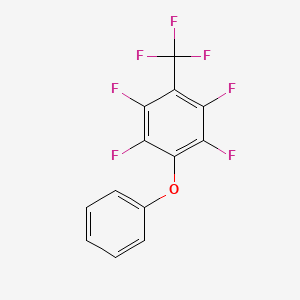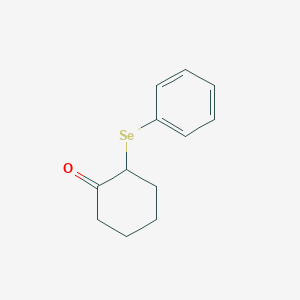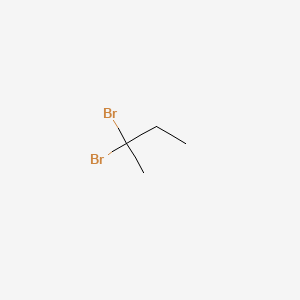
2,2-Dibromobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the second carbon atom in a butane chain, making it a dibromoalkane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under UV light. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the butane molecule, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, this compound is produced by the controlled bromination of butane. The process involves the use of large-scale reactors where butane and bromine are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective formation of this compound, minimizing the production of other brominated byproducts.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed
Substitution: 2-butanol.
Elimination: 2-butene.
Reduction: Butane.
Aplicaciones Científicas De Investigación
2,2-Dibromobutane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: In studies involving the effects of brominated compounds on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: In the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-dibromobutane in chemical reactions involves the formation of reactive intermediates such as carbocations and free radicals. These intermediates facilitate the substitution, elimination, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2,2-Dibromobutane can be compared with other dibromoalkanes such as:
- 1,2-Dibromobutane
- 1,3-Dibromobutane
- 2,3-Dibromobutane
Uniqueness
This compound is unique due to the positioning of the bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it undergoes. In contrast, other dibromoalkanes have bromine atoms on different carbon atoms, leading to different chemical behaviors and applications.
Propiedades
IUPAC Name |
2,2-dibromobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-3-4(2,5)6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSASBQVXXTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198383 |
Source


|
| Record name | 2,2-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50341-35-0 |
Source


|
| Record name | 2,2-Dibromobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050341350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dibromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
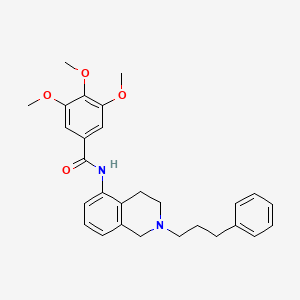
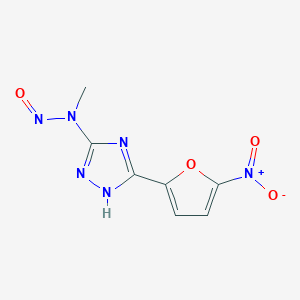
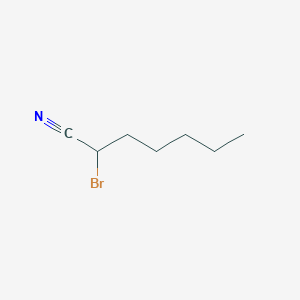
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
